Home > Products > Screening Compounds P13849 > 1-(P-Tolyl)-1H-pyrazol-5-amine
1-(P-Tolyl)-1H-pyrazol-5-amine - 14678-99-0

1-(P-Tolyl)-1H-pyrazol-5-amine

Catalog Number: EVT-420712
CAS Number: 14678-99-0
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "1-(4-Methylphenyl)-1H-pyrazol-5-amine" belongs to a broader class of 1-arylpyrazoles, which have been extensively studied for their pharmacological properties. Research has shown that these compounds exhibit a wide range of biological activities, including acting as receptor antagonists and enzyme inhibitors, which makes them of significant interest in the development of new therapeutic agents. The following analysis will delve into the mechanism of action and applications of this compound across various fields, as informed by the current literature.

Synthesis Analysis

2.1. Multi-step Synthesis from Ethyl 3-Phenyl-1H-pyrazole-5-carboxylate []:

2.2. One-Pot Two-Step Synthesis from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine []:

Molecular Structure Analysis

4.1. Condensation Reactions: The amine group readily reacts with aldehydes or ketones to form imines or enamines, respectively. This reactivity allows for the introduction of diverse substituents at the 5-position of the pyrazole ring. [, ]

4.2. N-Arylation Reactions: The amine group can undergo N-arylation reactions with aryl halides in the presence of a palladium catalyst, leading to the formation of N-aryl substituted pyrazole derivatives. []

4.3. Halogenation Reactions: 1-(4-methylphenyl)-1H-pyrazol-5-amine can be directly halogenated at the 4-position of the pyrazole ring using N-halogenosuccinimides (NXS) in dimethyl sulfoxide. This reaction provides access to various 4-halogenated pyrazole derivatives. []

4.4. Sulfenylation Reactions: N,3-diaryl-1-arylsulfonyl-1H-pyrazol-5-amines can undergo sulfenylation with arylsulfonyl hydrazides in the presence of tetrabutylammonium iodide (TBAI). This reaction forms C–S bonds and breaks N–S bonds, leading to N,5-diaryl-4-(arylthio)-1H-pyrazol-3-amines. []

Mechanism of Action

The 1-arylpyrazole class of compounds has been identified as potent σ(1) receptor (σ(1)R) antagonists. The σ(1) receptor is implicated in several biological processes and pathologies, including neurogenic pain and possibly in psychotropic disorders. The presence of a basic amine on the pyrazole ring is crucial for activity, aligning with known receptor pharmacophores. For instance, compound 28 from the first paper, which is structurally related to "1-(4-Methylphenyl)-1H-pyrazol-5-amine", showed high activity in neurogenic pain models, suggesting that similar compounds could share this pharmacological profile1.

Additionally, the 1-arylpyrazole derivatives have been explored for their potential as antipsychotic agents without interacting with dopamine receptors, which is a common mechanism for many antipsychotics. This unique mechanism could offer an alternative treatment for psychotic disorders with potentially fewer side effects2.

Moreover, the pyrazole derivatives have been investigated for their ability to inhibit amine oxidases, which are enzymes involved in the metabolism of biogenic amines. This inhibition can have therapeutic implications in conditions such as depression, anxiety, and neurodegenerative diseases45.

Applications in Various Fields

Pharmacology and Medicine

In the field of pharmacology and medicine, the 1-arylpyrazole derivatives have been evaluated for their potential as antipsychotic agents, angiotensin II receptor antagonists, and monoamine oxidase inhibitors. These applications are significant as they address a range of conditions from hypertension to mental health disorders. For example, the 5-(biphenyl-4-ylmethyl)pyrazoles have shown potent activity as angiotensin II antagonists, which could be beneficial in treating cardiovascular diseases3. The inhibitory effects on amine oxidases by pyrazole derivatives also suggest potential use in treating psychiatric and neurodegenerative disorders45.

Anti-inflammatory and Analgesic Research

The N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides have demonstrated moderate anti-inflammatory, analgesic, and antipyretic activities, along with platelet antiaggregating activities. These properties could make them suitable candidates for the development of new anti-inflammatory and analgesic drugs6.

Cardiovascular Research

In cardiovascular research, certain pyrazole derivatives have been identified as vasorelaxant agents with potential antihypertensive effects. For instance, a related compound, 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, has shown significant vasorelaxant action and antihypertensive activity in vivo, indicating that "1-(4-Methylphenyl)-1H-pyrazol-5-amine" could also have applications in this area7.

-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine [, , , ]

  • Compound Description: This compound features a benzodioxole group attached to the pyrazole ring at the 4-position. The research primarily focuses on the structural analysis of this compound, particularly its polymorphic behavior and crystal packing arrangements. Two polymorphs, a triclinic form with two independent molecules in the asymmetric unit (Z′ = 2) and a monoclinic form (Z′ = 1) have been identified [, , ].

(4Z)-4-[(2E)-1-Hydroxy-3-(3-nitrophenyl)prop-2-en-1-ylidene]-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5(4H)-one []

  • Compound Description: This compound is characterized by a 1-(4-methylphenyl)-1H-pyrazol-5(4H)-one core with additional substituents at the 3 and 4 positions. Specifically, a methyl group occupies the 3-position while a (2E)-1-hydroxy-3-(3-nitrophenyl)prop-2-en-1-ylidene group is attached at the 4-position. The study investigates its crystal structure and intra/intermolecular interactions, highlighting the planarity of the molecule and the presence of hydrogen bonds and π-π interactions [].

-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives []

  • Compound Description: This series focuses on substituting the benzamide group at the 5-amino position of the 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine core. The research investigates the antimicrobial activities of these derivatives against various Gram-positive and Gram-negative bacteria and fungi. Several derivatives, particularly those with specific substitutions on the benzamide moiety, exhibited potent antimicrobial properties [].

-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine []

  • Compound Description: This compound features a pyrazole ring substituted with 4-fluorophenyl, 4-nitrophenyl, and pyridin-4-yl groups at the 3, 1, and 5 positions, respectively. The crystal structure analysis reveals a non-planar conformation and the presence of intermolecular hydrogen bonds contributing to crystal packing stability [].

-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-3,4-dimethyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one []

  • Compound Description: This compound consists of two linked 3,4-dimethyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one units, creating a symmetrical structure. The research highlights the planarity of the pyrazole rings, the twisting of the benzene ring, and the presence of supramolecular interactions contributing to the crystal packing arrangement [].

-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole []

  • Compound Description: This compound presents a complex structure with multiple heterocyclic rings, including thiazole, dihydropyrazole, and triazole rings, connected to a central pyrazole ring. The study focuses on its crystal structure, revealing a twisted conformation and the presence of C–H⋯Cl interactions contributing to the crystal packing [].

-(4-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ol []

  • Compound Description: This compound features a pyrazole ring substituted with 4-methoxyphenyl and 4-methylphenyl groups at the 5 and 1 positions, respectively. A hydroxyl group is present at the 3 position. The crystal structure reveals two independent molecules in the asymmetric unit, indicating conformational flexibility. Intermolecular hydrogen bonds contribute to the formation of dimers and one-dimensional chains in the crystal structure [].

-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives []

  • Compound Description: This series explores modifications at the 5-amino position of the 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine core. The research examines the antitumor and antibacterial activities of these derivatives. Promising candidates with significant activity against cancer cell lines and bacterial strains were identified [].

-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole []

  • Compound Description: This compound possesses a complex structure with multiple heterocyclic rings, including thiazole, dihydropyrazole, and triazole rings, connected to a central pyrazole ring. It was found to exist as a non-merohedral twin. The molecule exhibits a twisted conformation and participates in various non-covalent interactions, including C–H⋯N, C–H⋯F, C–H⋯π, and π–π stacking, contributing to the three-dimensional architecture of the crystal structure [].

(Z)-4-[1-(4-Acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one []

  • Compound Description: This compound adopts the keto-amine tautomeric form in its solid state. It features a pyrazolone ring with a phenyl group at the 1 position and a methyl group at the 3 position. The 4 position is substituted with a (Z)-[1-(4-acetylanilino)ethylidene]amino group. The structure is characterized by an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif. In the crystal lattice, molecules are linked through weak C—H⋯O hydrogen bonds to create C(16) chains [].

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) []

  • Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. It is currently under clinical development for potential use in cancer treatment, aiming to inhibit the RAS/RAF/MEK/ERK signaling cascade frequently activated in various cancers. GDC-0994 demonstrates improved solubility and pharmacokinetic properties compared to its precursor PF-03882845, making it suitable for oral administration [].

-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone []

  • Compound Description: This compound features a dimeric structure with two units bridged by a disulfide bond. Each monomeric unit consists of a 1-(4-methylphenyl)-1H-pyrazole ring connected to a 3,5-dimethyl-1H-pyrazol-1-ylmethylthio group through a 4-phenyl-4H-1,2,4-triazole linker. This compound exhibits moderate fungicidal activity [].

-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine []

  • Compound Description: This compound is prepared via a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence using 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde as starting materials [].

-(4-Arylthiazol-2-yl)-1′-(aryl/heteroaryl)-3,3′-dimethyl-[4,5′-bi-1H-pyrazol]-5-ols []

  • Compound Description: This series of compounds features a bipyrazole core, with one pyrazole ring substituted with a 4-arylthiazol-2-yl group and the other with an aryl or heteroaryl group. The compounds were synthesized from dehydroacetic acid through a multi-step process and evaluated for their in vitro antibacterial and antifungal activities. Several compounds, particularly those with specific substituents on the aryl and heteroaryl rings, showed promising antifungal activity against Aspergillus niger, exceeding the potency of the reference drug fluconazole [].

-(Benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles []

  • Compound Description: This group of compounds is characterized by a 1,3,4-oxadiazole ring connected to a 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl moiety through the 5-position. They were synthesized from ethyl 3-phenyl-1H-pyrazole-5-carboxylate via a multi-step procedure, and their in vitro xanthine oxidase inhibitory activity was assessed [].

(4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone []

  • Compound Description: This compound features a 1,3-diaryl-substituted pyrazole ring, with one of the aryl groups being 4-methylphenyl and the other a 5-nitro-2-furyl group. A (4-methylphenyl)methanone moiety is attached to the 4-position of the pyrazole ring. The crystal structure analysis reveals the presence of intramolecular C—H⋯O interactions, leading to the formation of an S(7) ring motif. The furan, pyrazole, and one of the methylphenyl groups are nearly coplanar, while the other methylphenyl group exhibits a significant twist relative to the pyrazole ring. In the crystal lattice, molecules are linked through C—H⋯O contacts into chains along the [] direction, further stabilized by π–π interactions [].

-Arylidene-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-ones []

  • Compound Description: This series of compounds is characterized by a pyrazolone ring with a 4-phenylthiazol-2-yl group at the 1-position, a methyl group at the 3-position, and an arylidene group at the 4-position. These compounds were synthesized via a novel four-component condensation reaction involving phenacyl bromide, thiosemicarbazide, ethyl acetoacetate, and various aryl aldehydes [].

-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo[4,5-b]pyridines and 1-((4-(1H-imidazo[4,5-b]pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines []

  • Compound Description: These compounds represent two distinct but related classes of heterocyclic compounds. The first class, 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo[4,5-b]pyridines, comprises an imidazo[4,5-b]pyridine core connected to a 5-aryl-1H-1,2,4-triazole moiety via a thiomethylene linker at the 4-position of the phenyl ring. The second class, 1-((4-(1H-imidazo[4,5-b]pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines, features a pyrazol-5-amine core substituted with a 1-((4-(1H-imidazo[4,5-b]pyridin-2-yl)phenylthio)methyl group at the 1-position, a methyl group at the 3-position, and an aryl group at the 5-amino nitrogen. These compounds were synthesized from a common intermediate, 2-(4-(1H-imidazo[4,5-b]pyridin-2-yl)phenylthio)acetohydrazide, through different reaction pathways [].

-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib) []

  • Compound Description: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor clinically used for its anti-inflammatory and analgesic effects. Its development involved extensive structure-activity relationship studies on 1,5-diarylpyrazole derivatives, aiming to improve potency, selectivity, and pharmacokinetic properties [].

-(2-Phenylhydrazono)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one Compounds []

  • Compound Description: This class of compounds exhibits promising anti-apoptotic activity by binding to Bcl-2 family proteins, potential targets for cancer therapy. The core structure comprises a pyrazol-5(4H)-one ring substituted with a 4-phenylthiazol-2-yl group at the 1-position and a 2-phenylhydrazono group at the 4-position [].

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives []

  • Compound Description: This series of amide derivatives targets the EGFR pathway, exhibiting promising cytotoxic activity against the human breast cancer cell line MCF7. Structure-activity relationship studies explored various substitutions on the phenyl ring attached to the amide nitrogen, aiming to enhance potency and selectivity [].

N-Arylated 3-Aryl-1-tosyl-1H-pyrazol-5-amines and N-Ts-substituted Pyrroles []

  • Compound Description: These compounds highlight the reactivity of the 3-aryl-1-tosyl-1H-pyrazol-5-amine scaffold in palladium-catalyzed N-arylations. Initially, N-arylated 3-aryl-1-tosyl-1H-pyrazol-5-amines are formed, but in the presence of a base like Cs2CO3, they undergo a migration of the tosyl (Ts) group, leading to the formation of N-Ts-substituted pyrroles as the major products [].

-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) and Its ZnCl2 Complex []

  • Compound Description: L1 is an asymmetric ligand containing a 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine core. It exhibits interesting phase behavior, including supercooling with a large difference between melting and solidification points. Upon complexation with ZnCl2, L1 coordinates through both its primary cation and secondary anion, forming a complex that undergoes a single crystal-to-crystal phase transition at low temperatures. Both L1 and its ZnCl2 complex display aggregation-induced emission behavior, showing increased emission intensity and bathochromic shifts in the solid state compared to solution [].

,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts []

  • Compound Description: HANTP is a nitrogen-rich energetic material with potential applications as a primary explosive. The compound and its salts, particularly the inorganic salts like potassium and sodium salts, exhibit high thermal stability, high densities, and positive heats of formation. Some of these salts also possess impressive detonation properties, exceeding those of commonly used explosives like HMX [].

(R)-6-(1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid []

  • Compound Description: This compound acts as a highly potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist. It exhibits over 500-fold selectivity for MR over the progesterone receptor and other nuclear hormone receptors. This compound demonstrates promising potential for treating conditions associated with MR overactivation, such as hypertension and heart failure, with improved selectivity and pharmacokinetic properties compared to earlier drug candidates [].

-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles []

  • Compound Description: This series of compounds consists of a central thiazole ring linked to a 4,5-dihydro-1H-pyrazole moiety, which is further substituted with a 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole group. The two specific compounds studied, with either a 4-chlorophenyl or a 4-fluorophenyl group at the 4-position of the thiazole ring, are isostructural, crystallizing in the triclinic P-1 space group with two independent molecules in the asymmetric unit. Both compounds exhibit a nearly planar conformation, except for one of the fluorophenyl groups oriented perpendicular to the molecular plane [].

N,5-Diaryl-4-(arylthio)-1H-pyrazol-3-amines []

  • Compound Description: This series of compounds derives from N,3-diaryl-1-arylsulfonyl-1H-pyrazol-5-amines through a tetrabutylammonium iodide (TBAI)-mediated sulfenylation reaction with arylsulfonyl hydrazides. This method allows for C–S bond formation and N–S bond breaking, leading to a diverse array of N,5-diaryl-4-(arylthio)-1H-pyrazol-3-amines with varying aryl substituents. The reaction proceeds through a thiosulfonate intermediate, and the detosylation step is facilitated by the generated arylsulfinic acid [].

-Halogenated 3-Aryl-1H-pyrazol-5-amines []

  • Compound Description: This class of compounds results from direct C–H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halogenosuccinimides (NXS) as halogenating agents. This metal-free method, carried out in dimethyl sulfoxide at room temperature, provides access to 4-bromo, 4-iodo, and 4-chloro derivatives of the parent pyrazole compounds in moderate to excellent yields. The reaction exhibits a broad substrate scope and is amenable to gram-scale synthesis, making it a practical approach for preparing these valuable halogenated building blocks [].

N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its salts []

  • Compound Description: This series focuses on N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its nitrogen-rich energetic salts. These compounds are designed to achieve high energy density and performance as explosives. They are characterized by excellent thermal stabilities, high densities, and insensitivity to impact. Notably, some salts exhibit detonation velocities exceeding 9000 m s−1, surpassing commonly used explosives like HMX [].

(E)-3-tert-butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine []

  • Compound Description: This compound is formed as an unexpected but high-yield product from the microwave-assisted reaction between 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde. Its crystal structure reveals a dimeric arrangement stabilized by C-H···π(arene) hydrogen bonds, and these dimers further assemble into sheets through π-π stacking interactions [].

-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts []

  • Compound Description: HCPT and its salts represent a new class of energetic materials exhibiting high thermal stability and energetic performance, exceeding those of some commonly used heat-resistant explosives. The compounds were characterized for their thermal stability, sensitivity to impact and friction, and detonation properties. Several HCPT salts showed superior performance compared to benchmark heat-resistant explosives, suggesting their potential application in this field [].

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives []

  • Compound Description: This series of compounds targets the insect ryanodine receptor (RyR), aiming to develop novel insecticides. These diphenyl-1H-pyrazole derivatives incorporate a cyano substituent and were synthesized to explore their potential as RyR activators. Many compounds displayed moderate to high insecticidal activity against diamondback moth (Plutella xylostella). Molecular docking studies suggested a potential binding mode between the compounds and the insect RyR [].

-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine []

  • Compound Description: This compound consists of a pyrazole ring substituted with a tert-butyl group at the 3-position and a 3-nitrophenyl group at the 1-position. The crystal structure reveals a significant twist between the pyrazole and the 3-nitrophenyl rings. The compound forms sheets in the bc plane through N—H⋯N and N—H⋯O hydrogen bonds, further stabilized by weak C—H⋯N interactions [].

-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine []

  • Compound Description: This compound features a pyrazole ring with a 4-fluorophenyl group at the 4-position, a phenyl group at the 1-position, and a pyridin-4-yl group at the 3-position. The crystal structure reveals a non-planar conformation with significant dihedral angles between the pyrazole ring and the attached aromatic rings. The crystal packing is stabilized by intermolecular N—H⋯N and N—H⋯F hydrogen bonds [].

Properties

CAS Number

14678-99-0

Product Name

1-(P-Tolyl)-1H-pyrazol-5-amine

IUPAC Name

2-(4-methylphenyl)pyrazol-3-amine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h2-7H,11H2,1H3

InChI Key

VDMMBTKYMRHQCI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)N

Synonyms

2-P-TOLYL-2H-PYRAZOL-3-YLAMINE

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.